1-Amino-2,6-dimethylpiperidine (CAS 39135-39-2) is a sterically hindered, cyclic N-amino compound primarily utilized as a specialized building block in pharmaceutical manufacturing and advanced organic synthesis. Characterized by its piperidine ring substituted with two methyl groups at the 2 and 6 positions, this liquid reagent provides unique steric bulk adjacent to the N-N bond. It is most prominently recognized as the essential precursor for the synthesis of the diuretic active pharmaceutical ingredient (API) Clopamide. Beyond API production, it serves as a critical reactant for the stereocontrolled synthesis of hydrazones, amides, and superelectrophilic intermediates, offering distinct conformational control that unhindered analogs cannot achieve.
Attempting to substitute 1-amino-2,6-dimethylpiperidine with its unhindered counterpart, 1-aminopiperidine, fundamentally compromises both structural integrity and reaction selectivity. In pharmaceutical applications, the 2,6-dimethyl substitution is not merely a physical modifier but a critical component of the final pharmacophore; lacking these methyl groups results in an entirely different, non-compliant molecule that fails to meet the specifications for Clopamide. In synthetic methodology, the absence of the alpha-methyl groups removes the steric shielding around the hydrazine moiety, leading to altered E/Z hydrazone ratios, decreased stability of superelectrophilic intermediates, and a higher propensity for unwanted nucleophilic side reactions. Consequently, for workflows requiring precise steric environments or specific API targets, substitution leads to complete synthetic failure [1].
In the manufacturing of the diuretic Clopamide, the exact steric and structural profile of the amine nucleophile is non-negotiable. 1-Amino-2,6-dimethylpiperidine provides the exact 2,6-dimethylpiperidino moiety required for the drug's efficacy. Substituting with 1-aminopiperidine results in an unmethylated off-target analog that has 0% compliance with the required API structure [1].
| Evidence Dimension | Pharmacophore structural matching for Clopamide |
| Target Compound Data | 100% structural match for the 2,6-dimethylpiperidino moiety |
| Comparator Or Baseline | 1-Aminopiperidine (0% match, yields unmethylated off-target analog) |
| Quantified Difference | Complete retention of the required di-methylated steric profile vs. total loss of target API identity |
| Conditions | Standard amidation with 4-chloro-3-sulfamoylbenzoyl chloride |
Procurement must secure this exact CAS number to ensure regulatory compliance and biological efficacy in Clopamide manufacturing.
The presence of two methyl groups at the C2 and C6 positions creates a highly hindered local environment around the N-N bond. Compared to the unhindered 1-aminopiperidine, this steric bulk restricts N-N bond rotation and dictates specific E/Z geometries when forming hydrazones with bulky aldehydes or ketones, preventing unwanted nucleophilic side reactions [1].
| Evidence Dimension | Alpha-position steric bulk (adjacent to N-N bond) |
| Target Compound Data | Two methyl groups at C2 and C6 provide high local steric hindrance |
| Comparator Or Baseline | 1-Aminopiperidine (zero alpha-methyl groups, unhindered) |
| Quantified Difference | Significant restriction of N-N bond rotation and enhanced stereocontrol compared to the unhindered analog |
| Conditions | Condensation reactions with bulky aldehydes or ketones |
Enables chemists to enforce strict conformational control in complex ligand design and superelectrophilic cyclizations.
From a procurement and supply chain perspective, 1-amino-2,6-dimethylpiperidine can be efficiently accessed via the selective ring hydrogenation of 2,6-lutidine. Advanced heterogeneous catalysts (e.g., Co3O4/PNC) achieve up to 89% yield in a single step. This is vastly superior to multi-step de novo piperidine ring syntheses, which typically suffer from overall yields below 50% and require multiple costly isolations[1].
| Evidence Dimension | Catalytic synthesis yield from 2,6-lutidine |
| Target Compound Data | Up to 89% yield via direct selective ring hydrogenation |
| Comparator Or Baseline | Multi-step de novo piperidine ring synthesis (<50% overall yield) |
| Quantified Difference | High-yield, single-step catalytic access vs. low-yield, multi-step assembly |
| Conditions | High-pressure hydrogenation (30 bar H2, 120 °C) of 2,6-lutidine |
Guarantees a robust, scalable, and potentially biomass-derivable supply chain, reducing long-term procurement risks.
1-Amino-2,6-dimethylpiperidine is a liquid at standard conditions (boiling point 65-80 °C at 30 mmHg), which allows for direct, precise volumetric dosing. In contrast, many alternative hydrazine derivatives or salts (such as hydrazine sulfate) are solids that require pre-dissolution, filtration, and pose dust exposure risks during scale-up [1].
| Evidence Dimension | Physical state and dosing precision |
| Target Compound Data | Liquid at standard conditions (density ~0.865 g/mL), allowing direct volumetric dosing |
| Comparator Or Baseline | Solid hydrazine salts (e.g., hydrazine sulfate), requiring pre-dissolution |
| Quantified Difference | Eliminates dissolution bottlenecks and solid-handling exposure risks |
| Conditions | Standard laboratory or pilot-plant batching at 20-25 °C |
Streamlines manufacturing workflows and is highly compatible with automated liquid-handling and continuous flow reactors.
As the direct amine nucleophile required to react with 4-chloro-3-sulfamoylbenzoyl chloride, this compound is the non-negotiable starting material for producing the diuretic Clopamide. Its procurement is essential for generic manufacturers maintaining this specific product line, as no other amine can yield the correct active pharmaceutical ingredient [1].
Due to its significant steric bulk at the 2 and 6 positions, it is the preferred N-amino building block for synthesizing sterically demanding hydrazone ligands used in transition-metal catalysis. In these advanced applications, unhindered amines fail to provide the necessary spatial environment for effective stereocontrol.
In advanced organic methodology, it serves as a specialized reactant for generating superelectrophilic intermediates during 1,5-cyclization reactions. The specific steric profile provided by the methyl groups stabilizes the required conformations, allowing the cyclization to proceed efficiently where simpler analogs might degrade or undergo side reactions.
Flammable;Irritant